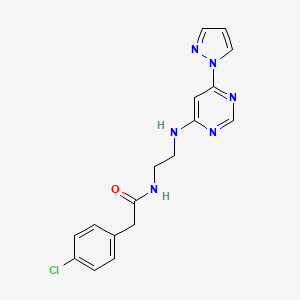
Boc-D-Phe(4-I)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Phe(4-I)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl group is substituted with an iodine atom at the para position. The compound is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus. This protection is crucial for its use in peptide synthesis, as it prevents unwanted reactions at the amino group during the coupling process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Phe(4-I)-OH typically involves the iodination of Boc-D-phenylalanine. The process begins with the protection of the amino group of D-phenylalanine using a tert-butyloxycarbonyl (Boc) group. The iodination is then carried out using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, in an organic solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the iodination process .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-D-Phe(4-I)-OH undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange reactions using halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Major Products:
Oxidation: Iodate derivatives.
Reduction: Deiodinated phenylalanine derivatives.
Substitution: Halogen-substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Chemistry: Boc-D-Phe(4-I)-OH is widely used in peptide synthesis as a building block for the preparation of iodinated peptides. These peptides are valuable in studying protein-protein interactions and enzyme-substrate binding .
Biology: In biological research, iodinated peptides synthesized from this compound are used as probes in imaging studies. The iodine atom serves as a radiolabel for tracking the distribution and localization of peptides in biological systems .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The iodinated peptides exhibit enhanced binding affinity and specificity towards their targets, making them potential candidates for therapeutic applications .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The compound’s stability and ease of handling make it a preferred choice for industrial peptide synthesis .
Mécanisme D'action
The mechanism of action of Boc-D-Phe(4-I)-OH primarily involves its role as a building block in peptide synthesis. The iodine atom in the para position of the phenyl ring enhances the compound’s reactivity and binding affinity. In biological systems, iodinated peptides derived from this compound interact with specific molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Boc-D-Phe-OH: The non-iodinated version of Boc-D-Phe(4-I)-OH.
Boc-D-Phe(4-F)-OH: The fluorinated analog of this compound.
Boc-D-Phe(4-Cl)-OH: The chlorinated analog of this compound.
Comparison: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its non-iodinated and halogenated analogs, this compound exhibits higher reactivity and binding affinity. The iodine atom also enhances the compound’s radiolabeling potential, making it valuable in imaging studies .
Propriétés
IUPAC Name |
(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[dibutyl(sulfonato)azaniumyl]butane](/img/structure/B2660066.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2660068.png)
![2-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2660069.png)
![3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2660071.png)

![5-bromo-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2660073.png)



